

Technical Guide: JC-171 Inhibition of Caspase-1 Activation via NLRP3 Modulation

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Compound of Interest

Compound Name:	JC-171
CAS No.:	2112809-98-8
Cat. No.:	B608175

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Executive Summary

JC-171 is a potent, selective small-molecule inhibitor designed to target the NLRP3 inflammasome, thereby preventing the downstream activation of Caspase-1. Unlike direct enzymatic inhibitors of Caspase-1 (e.g., VX-765), **JC-171** functions upstream by disrupting the assembly of the inflammasome complex, specifically interfering with the interaction between NLRP3 and the adaptor protein ASC. This mechanism effectively halts the proteolytic conversion of Pro-Caspase-1 into its active p20/p10 subunits, subsequently blocking the maturation of Interleukin-1 β (IL-1 β) and Gasdermin D-mediated pyroptosis.

This guide details the mechanistic basis, chemical handling, and a validated experimental workflow for utilizing **JC-171** in in vitro models (specifically Bone Marrow-Derived Macrophages - BMDMs).

Mechanistic Profile: Upstream Blockade of Caspase-1

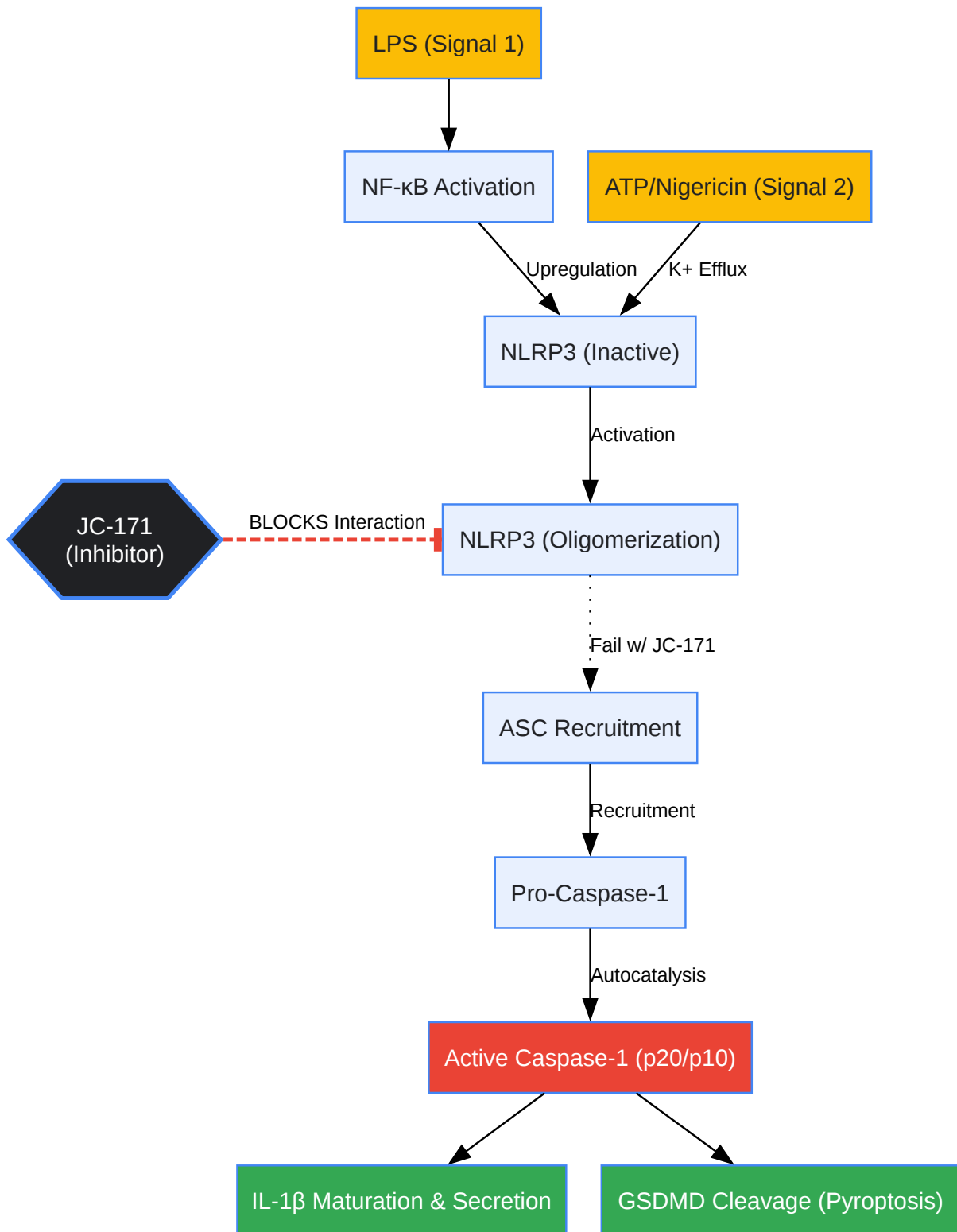
To understand **JC-171**'s efficacy, one must distinguish between enzyme inhibition and activation inhibition. **JC-171** does not bind to the catalytic pocket of Caspase-1. Instead, it targets the NLRP3 sensor, a critical component of the innate immune system's "Signal 2" response.

Mechanism of Action[1][2][3][4][5][6][7][8][9][10]

- Priming (Signal 1): TLR4 activation (e.g., by LPS) upregulates expression of NLRP3 and Pro-IL-1 β via NF- κ B. **JC-171** does not inhibit this step (selectivity marker: TNF- α and IL-6 levels remain unaffected).[1]
- Activation (Signal 2): Stimuli such as ATP or Nigericin cause K⁺ efflux. This triggers NLRP3 conformational changes.
- The **JC-171** Checkpoint: **JC-171** acts as a hydroxyl-sulfonamide analogue that impedes the oligomerization of NLRP3 and its subsequent recruitment of ASC (Apoptosis-associated speck-like protein containing a CARD).
- Consequence: Without the NLRP3-ASC scaffold, Pro-Caspase-1 cannot be recruited via CARD-CARD interactions. Consequently, autocleavage into active Caspase-1 is abolished.

Pathway Visualization

The following diagram illustrates the precise intervention point of **JC-171** within the canonical inflammasome pathway.



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Figure 1: **JC-171** targets the NLRP3 oligomerization step, preventing ASC recruitment and subsequent Caspase-1 activation.

Technical Specifications & Preparation

Before initiating biological assays, ensure the compound is handled to maintain stability and solubility.

Parameter	Specification
Chemical Name	JC-171 (Hydroxyl-sulfonamide analogue)
Molecular Formula	C ₁₆ H ₁₇ ClN ₂ O ₅ S
Molecular Weight	384.83 g/mol
Solubility	DMSO (up to 100 mM). Insoluble in water.
Stock Storage	-80°C (2 years) or -20°C (1 year).[2] Avoid freeze-thaw cycles.
Working Conc.	1 µM – 30 µM (IC ₅₀ ≈ 8.45 µM in J774A.1 cells).

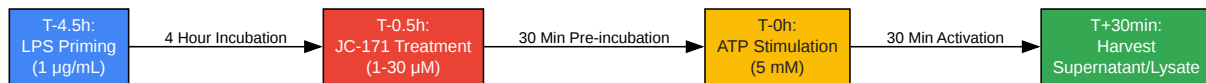
Preparation Protocol:

- **Reconstitution:** Dissolve powder in 100% DMSO to create a 50 mM stock solution. Vortex for 30 seconds to ensure complete solubilization.
- **Aliquot:** Dispense into single-use aliquots (e.g., 20 µL) to prevent crystallization upon repeated thawing.
- **Dilution:** On the day of the experiment, dilute the stock into pre-warmed cell culture media (e.g., DMEM). Note: Keep final DMSO concentration <0.1% to avoid vehicle toxicity.

Validated Experimental Protocol: In Vitro Inhibition Assay

This protocol uses Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 cells.[1] It is designed as a self-validating system where the "Priming" step acts as an internal control for cell viability and NF- κ B competency.

Experimental Timeline



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Figure 2: Temporal workflow for **JC-171** treatment relative to priming and activation stimuli.

Step-by-Step Methodology

Phase 1: Cell Seeding & Priming

- Seeding: Plate J774A.1 cells or BMDMs at a density of cells/mL in 12-well plates. Allow adherence overnight.
- Media Change: Replace media with fresh DMEM (serum-free or low-serum is preferred for supernatant analysis to reduce background protein).
- Priming (Signal 1): Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL.
- Incubation: Incubate at 37°C, 5% CO₂ for 4 hours.
 - Validation Check: This step upregulates Pro-IL-1 β and NLRP3.[3][4] Without this, no downstream signal will be generated regardless of **JC-171** activity.

Phase 2: Inhibitor Treatment

- **JC-171** Addition: 30 minutes before the end of the LPS priming (i.e., at T=3.5h), add **JC-171** to the designated wells.
 - Dose Response: 0 µM (Vehicle), 1 µM, 5 µM, 10 µM, 30 µM.
 - Control: Include a positive control inhibitor if available (e.g., MCC950 at 10 µM).

- Incubation: Incubate for 30 minutes.

Phase 3: Inflammasome Activation (Signal 2)

- Activation: Add ATP (5 mM) or Nigericin (10 μ M) to the wells.
- Incubation: Incubate for 30–60 minutes.
 - Note: Extended incubation (>1 hour) may lead to excessive pyroptotic cell death, complicating lysate analysis.

Phase 4: Harvesting & Analysis

- Supernatant Collection: Collect cell culture media carefully. Centrifuge at 500xg for 5 mins to remove cell debris. This fraction contains secreted IL-1 β and Caspase-1 p20.
- Lysate Collection: Wash cells with cold PBS. Lyse using RIPA buffer with protease inhibitors. This fraction contains Pro-Caspase-1, Pro-IL-1 β , and NLRP3.[5]

Data Analysis & Interpretation

To rigorously validate **JC-171** inhibition, you must assess both the inhibition of activation and the preservation of priming.

Western Blotting (The Gold Standard)

Target specific bands to confirm the mechanism.

Protein Target	Molecular Weight	Expected Result (with JC-171)	Interpretation
Pro-Caspase-1	~45 kDa	Unchanged	JC-171 does not degrade the precursor.
Caspase-1 (p20)	~20 kDa	Decreased / Absent	Primary Endpoint. Indicates blockade of activation.
Pro-IL-1 β	~31 kDa	Unchanged	Confirms JC-171 does not inhibit NF- κ B priming.
Mature IL-1 β	~17 kDa	Decreased / Absent	Direct consequence of Caspase-1 inhibition.
NLRP3	~118 kDa	Unchanged	JC-171 inhibits function, not expression.

ELISA (Quantitative Output)

- IL-1 β : Expect a dose-dependent reduction in supernatant IL-1 β (IC₅₀ \approx 8.45 μ M).[1][2]
- TNF- α : Levels should remain high and comparable to the LPS-only control. This proves the compound is not a general immunosuppressant.

ASC Oligomerization Assay (Mechanistic Proof)

If deep mechanistic validation is required, perform an ASC speck cross-linking assay.

- Method: Cross-link insoluble pellets with DSS (disuccinimidyl suberate).
- Result: **JC-171** treatment should prevent the formation of ASC dimers/oligomers (seen as a ladder on Western blot), confining ASC to the monomeric state.

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